![molecular formula C16H18N2 B3025025 {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine CAS No. 937599-97-8](/img/structure/B3025025.png)

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine

Overview

Description

{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine, also known as 2-isoquinolin-1-ylmethanamine, is a heterocyclic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 86-88 °C. It is widely used in organic chemistry, biochemistry, and pharmacology due to its unique properties.

Scientific Research Applications

Synthesis Applications

Transfer Hydrogenation Reactions : The compound has been used in the synthesis of N-heterocyclic ruthenium(II) complexes, demonstrating its utility in transfer hydrogenation reactions with high conversions and turnover frequency values (Karabuğa et al., 2015).

Synthesis of Quinoline Derivatives : It serves as a starting material in the synthesis of quinoline derivatives carrying 1,2,3-triazole moiety, showing promise in antimicrobial activities (Thomas, Adhikari, & Shetty, 2010).

Production of Isoquinoline Derivatives : Utilized in the synthesis of various isoquinoline derivatives, including 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones, indicating its versatility in creating novel compounds (Kobayashi & Matsumoto, 2014).

Creation of Indole Core Structures : Plays a role in the synthesis of indole-based core structure motifs, contributing to the development of new pharmaceuticals (Schönherr & Leighton, 2012).

Chemical Analysis and Study

NMR and X-ray Studies : Employed in the analysis and characterization of molecular structures, as demonstrated by NMR and X-ray studies (Kălmăn et al., 1986).

Mechanistic Studies : Integral in mechanistic studies of chemical reactions, as seen in the computational analysis of reactions involving this compound (Zhou & Li, 2019).

Pharmaceutical Research

Antimicrobial Activity : Investigated for its potential in creating antimicrobial agents, as evidenced by its use in synthesizing derivatives with antibacterial and antifungal properties (Visagaperumal et al., 2010).

Antitumor Activity : Explored for its role in antitumor activities, particularly in the synthesis of compounds with potential anticancer properties (Cheon et al., 1999).

Catalysis and Chemical Reactions

Water Oxidation Catalysis : Applied in the synthesis of mononuclear ruthenium complexes for water oxidation studies, highlighting its role in catalysis (Vennampalli et al., 2014).

Reactions with Allyl Trimethylsilanes : Demonstrated use in reactions with allyl trimethylsilanes to produce tetrahydroquinolines, showing its applicability in organic synthesis (Katritzky, Cui, & Long, 1999).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives inhibit viral replication by interacting with viral proteins . Others block β-adrenergic receptors or antagonize vasopressin receptors .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the synthesis of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .

Pharmacokinetics

Similar compounds have been reported to exhibit dose- and time-dependent kinetics .

Result of Action

Similar compounds have been reported to have a variety of effects, such as inhibiting viral replication and blocking β-adrenergic receptors .

Action Environment

It has been reported that solvent-free conditions can dramatically promote the formation of similar compounds .

properties

IUPAC Name |

[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c17-11-14-6-3-4-8-16(14)18-10-9-13-5-1-2-7-15(13)12-18/h1-8H,9-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSKZNLYVGHPLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

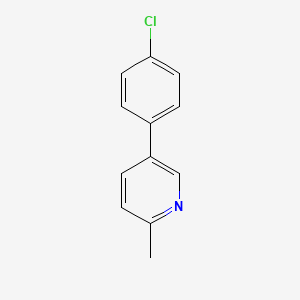

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-](/img/structure/B3024944.png)